
5-Chloroquinaldine trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroquinaldine trihydrate is a chemical compound with the molecular formula C10H8ClN·3H2O. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 2nd position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinaldine trihydrate typically involves the chlorination of quinaldine (2-methylquinoline). One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of phase-transfer catalysts can also enhance the efficiency of the chlorination process .
化学反应分析
Types of Reactions: 5-Chloroquinaldine trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form 5-chloro-2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives .
科学研究应用
5-Chloroquinaldine trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for antimalarial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 5-Chloroquinaldine trihydrate is primarily related to its ability to interact with biological targets. It can inhibit the action of certain enzymes and disrupt cellular processes. For example, in antimalarial research, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death .
相似化合物的比较
2-Methylquinoline: Lacks the chlorine atom at the 5th position.
5-Bromoquinaldine: Similar structure but with a bromine atom instead of chlorine.
5-Chloro-2-methylquinoline: Similar structure but without the trihydrate form.
Uniqueness: 5-Chloroquinaldine trihydrate is unique due to its specific substitution pattern and the presence of three water molecules in its crystalline form. This unique structure can influence its reactivity and solubility, making it distinct from other quinoline derivatives .
属性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
5-chloro-2-methylquinoline;trihydrate |
InChI |
InChI=1S/C10H8ClN.3H2O/c1-7-5-6-8-9(11)3-2-4-10(8)12-7;;;/h2-6H,1H3;3*1H2 |
InChI 键 |
JXVKLKXHTBMKJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)Cl.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


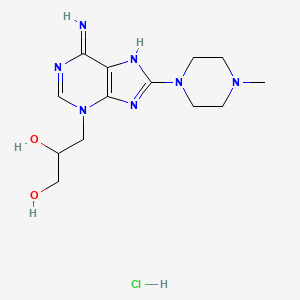
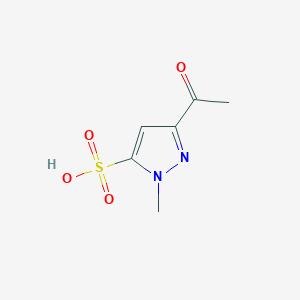
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
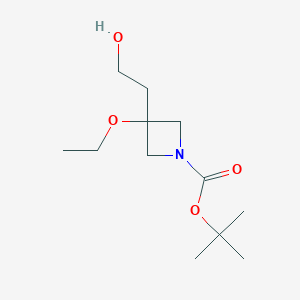
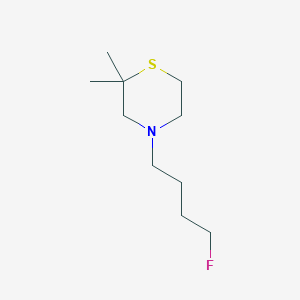
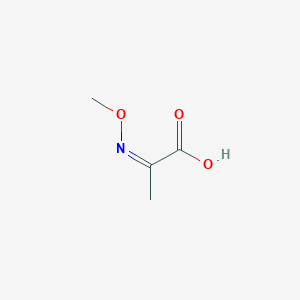
![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
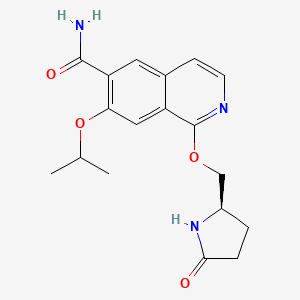
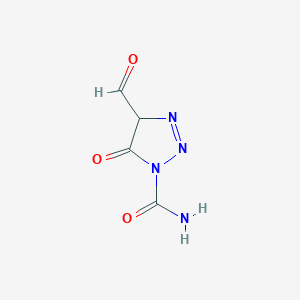
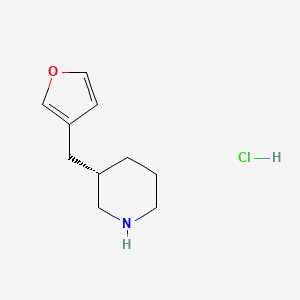
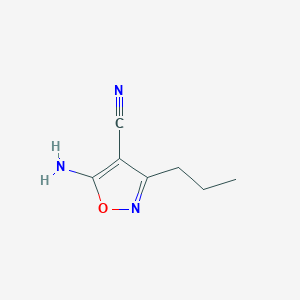
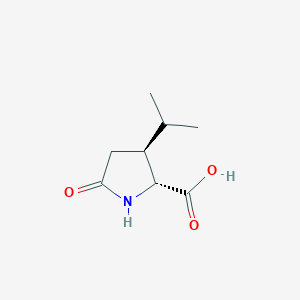
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)

